molecular formula C9H9ClN4O B8499624 [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

Cat. No.: B8499624
M. Wt: 224.65 g/mol
InChI Key: ZHHLFKAMDJFSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol typically involves the formation of the triazole ring followed by its attachment to the chlorophenylmethanol moiety. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be carried out in aqueous or organic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

InChI

InChI=1S/C9H9ClN4O/c10-7-1-2-8(6(3-7)5-15)12-9-4-11-14-13-9/h1-4,15H,5H2,(H2,11,12,13,14)

InChI Key

ZHHLFKAMDJFSLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)NC2=NNN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-[(3-benzyltriazol-4-yl)amino]-5-chloro-phenyl]methanol 7a (300 mg, 0.95 mmol) in MeOH (5 mL) was treated with formic acid (1.00 mL, 26.51 mmol). The mixture was degassed by vacuum/nitrogen cycles before the addition of palladium on carbon (507.1 mg, 0.48 mmol). The mixture was stirred under an argon atmosphere at room temperature for 18 h and then filtered through celite and concentrated. The material was purified by FractionLynx to afford the title compound I-9 as a solid (90.0 mg, 40%). 1H NMR (500 MHz, DMSO) δ 14.20 (1H, s), 7.85-7.80 (1H, s), 7.60 (1H, s), 7.51 (1H, s), 7.31 (1H, d), 7.19 (1H, d), 4.55 (2H, s). MS m/z: 223.1 (M−H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
507.1 mg
Type
catalyst
Reaction Step Two
Name
Yield
40%

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